Moracin A is a naturally occurring compound classified as a phenolic compound, specifically belonging to the benzofuran family. It is primarily isolated from the genus Morus, which includes mulberry trees. Moracin A has garnered attention due to its unique structural properties and potential biological activities. The compound's molecular formula is , and it features a distinct arrangement of hydroxyl groups and a benzofuran core, contributing to its reactivity and biological properties.
Moracin A exhibits a range of biological activities, making it a subject of interest in pharmacological research:
The synthesis of Moracin A can be achieved through several methods:
Moracin A has potential applications in various fields:
Moracin A is a naturally occurring benzofuran derivative with the molecular formula C16H14O5 and a molecular weight of 286.28 grams per mole [8]. The compound belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids, which are phenylpropanoids containing the 2-phenylbenzofuran moiety [2]. The Chemical Abstracts Service registry number for Moracin A is 67259-17-0, providing its unique chemical identifier [8].
The structural framework of Moracin A consists of a benzofuran heterocycle fused to a substituted phenyl ring system [8]. The International Union of Pure and Applied Chemistry name for this compound is 5-(4,6-dimethoxy-1-benzofuran-2-yl)benzene-1,3-diol, which precisely describes its substitution pattern [8]. The molecule features two distinct aromatic ring systems connected through a furan oxygen bridge, creating a rigid planar configuration that contributes to its biological activity [8].
The Simplified Molecular Input Line Entry System representation of Moracin A is COC1=CC2=C(C=C(O2)C3=CC(=CC(=C3)O)O)C(=C1)OC, which encodes its complete structural information [8]. The International Chemical Identifier string InChI=1S/C16H14O5/c1-19-12-6-15(20-2)13-8-14(21-16(13)7-12)9-3-10(17)5-11(18)4-9/h3-8,17-18H,1-2H3 provides standardized structural representation [8]. The corresponding International Chemical Identifier Key DCCBMAKQGXCAQH-UHFFFAOYSA-N serves as a fixed-length condensed digital representation [8].
| Property | Value |
|---|---|
| Molecular Formula | C16H14O5 |
| Molecular Weight | 286.28 g/mol |
| CAS Number | 67259-17-0 |
| IUPAC Name | 5-(4,6-dimethoxy-1-benzofuran-2-yl)benzene-1,3-diol |
| SMILES | COC1=CC2=C(C=C(O2)C3=CC(=CC(=C3)O)O)C(=C1)OC |
| InChI Key | DCCBMAKQGXCAQH-UHFFFAOYSA-N |
The benzofuran scaffold represents the core structural unit of Moracin A, consisting of a benzene ring fused to a furan ring through shared carbon atoms [20]. This heterocyclic framework provides the fundamental architecture upon which the functional groups are positioned [17]. The benzofuran system in Moracin A adopts a planar configuration, which is essential for its interaction with biological targets and contributes to its spectroscopic properties [37].
The functional group configuration of Moracin A includes strategically positioned methoxy and hydroxyl substituents that define its chemical behavior [8]. The benzofuran ring system bears two methoxy groups at positions 4 and 6, specifically 4,6-dimethoxy substitution pattern [8]. These methoxy groups (-OCH3) contribute electron-donating character to the aromatic system, influencing both the electronic distribution and reactivity of the molecule [17].
The phenyl ring attached at position 2 of the benzofuran core carries two hydroxyl groups at positions 1 and 3, creating a resorcinol-like substitution pattern [8]. These hydroxyl groups provide hydrogen bond donor capability and contribute to the antioxidant properties commonly observed in this class of compounds . The positioning of these functional groups creates a molecule with both hydrophilic and lipophilic characteristics, affecting its solubility profile and membrane permeability [17].
The oxygen atom in the furan ring participates in the aromatic delocalization system, contributing to the overall electronic stability of the benzofuran framework [17]. This heteroatom incorporation influences the dipole moment and polarity of the molecule, affecting its interactions with polar and nonpolar environments [15]. The planar geometry of the benzofuran system allows for effective π-π stacking interactions with other aromatic systems, which is relevant for its biological activity [37].
Moracin A exists as a crystalline solid under standard conditions, exhibiting typical characteristics of substituted benzofuran derivatives [8]. The compound demonstrates limited solubility in water due to its predominantly aromatic character, while showing moderate solubility in polar organic solvents such as ethanol [23] [26]. The presence of both methoxy and hydroxyl groups creates amphiphilic properties that influence its partitioning behavior between different phases [23].
The chemical reactivity of Moracin A is primarily governed by its functional group arrangement and the electronic properties of the benzofuran system . The compound undergoes various chemical transformations including oxidation reactions, where the hydroxyl groups can be converted to quinone derivatives under appropriate conditions . Reduction reactions can lead to the formation of dihydrobenzofuran derivatives, modifying the aromatic character of the furan ring .
Electrophilic substitution reactions represent another important class of transformations for Moracin A . The electron-rich aromatic rings, particularly those bearing methoxy substituents, are susceptible to electrophilic attack by reagents such as bromine or nitric acid . These reactions typically occur under controlled conditions to prevent oversubstitution or degradation of the benzofuran framework .
The thermal stability of Moracin A allows it to remain intact under normal storage and handling conditions . However, exposure to extreme temperatures may lead to decomposition or rearrangement reactions [35]. The compound shows stability toward light and atmospheric oxygen under standard laboratory conditions, though prolonged exposure to ultraviolet radiation may cause photodegradation .
The methoxy groups in Moracin A can undergo demethylation reactions under acidic or basic conditions, converting them to hydroxyl groups . This transformation is particularly relevant in metabolic processes where cytochrome P450 enzymes catalyze such demethylation reactions . The resulting hydroxylated products often exhibit altered biological activity compared to the parent compound .
Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation of Moracin A, providing detailed information about the molecular framework and functional group positioning [9] [11]. The proton Nuclear Magnetic Resonance spectrum of Moracin A exhibits characteristic signals that correspond to the various hydrogen environments within the molecule [11]. The aromatic protons appear in the downfield region, typically between 6.0 and 8.0 parts per million, with coupling patterns that reveal the substitution pattern on the benzene rings [11].
The methoxy groups in Moracin A produce distinctive singlet signals around 3.8 to 4.0 parts per million in the proton Nuclear Magnetic Resonance spectrum [11]. These signals integrate for three protons each and provide clear evidence for the presence of the two methoxy substituents [11]. The hydroxyl protons appear as broad signals in the downfield region, often showing variable chemical shifts depending on solvent and concentration effects [11].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of Moracin A [11]. The carbonyl and aromatic carbon signals appear in characteristic regions, with the benzofuran carbons showing distinct chemical shifts compared to simple benzene derivatives [11]. The methoxy carbon atoms appear around 55-60 parts per million, providing confirmation of the dimethoxy substitution pattern [11].
Mass spectrometry analysis of Moracin A yields a molecular ion peak at mass-to-charge ratio 286, corresponding to its molecular weight [25]. The fragmentation pattern provides structural information through the loss of methoxy groups (mass 31) and other characteristic fragments [25]. Common fragmentations include the loss of carbon monoxide from the furan ring and cleavage of the benzofuran-phenyl bond [25].
Infrared spectroscopy reveals the functional group characteristics of Moracin A through specific absorption bands [19]. The hydroxyl groups produce broad absorption bands around 3200-3600 wavenumbers, indicating hydrogen bonding interactions [19]. The aromatic carbon-carbon stretching vibrations appear around 1500-1600 wavenumbers, while the carbon-oxygen stretching of the methoxy groups occurs around 1000-1300 wavenumbers [19].
Ultraviolet-visible spectroscopy of Moracin A shows absorption maxima that reflect the extended conjugation system of the benzofuran framework [21] [22]. The aromatic transitions typically appear in the ultraviolet region, with specific wavelengths depending on the substitution pattern and solvent effects [21]. These spectroscopic properties are valuable for quantitative analysis and structural characterization [22].
The moracin family comprises over twenty naturally occurring benzofuran derivatives, designated alphabetically from Moracin A through Moracin Z, each exhibiting distinct structural variations while maintaining the core 2-arylbenzofuran framework [20] [17]. These compounds demonstrate the structural diversity achievable through different substitution patterns, prenylation, and functional group modifications on the basic benzofuran scaffold [20].
Moracin C and iso-Moracin C represent important structural analogs with the molecular formula C19H16O4, differing from Moracin A in their substitution patterns and the presence of additional carbon atoms [15] [36]. These compounds exhibit different positioning of functional groups, which significantly affects their biological activities and antioxidant capabilities [15]. The structural modifications influence their interaction with free radicals and their effectiveness in various biochemical pathways [36].
Moracin E belongs to the same molecular formula class as Moracin C but features a prenyl side chain that distinguishes it from other family members [3] [5]. This prenyl moiety contributes to enhanced biological activity, particularly in enzyme inhibition studies where prenylated moracins show superior performance compared to their non-prenylated counterparts [5]. The prenyl group increases lipophilicity and membrane permeability, affecting the pharmacokinetic properties of these compounds [17].
Moracin G represents a structurally unique member with the molecular formula C19H16O4, featuring a dihydrofuro[2,3-g] [1]benzoxepin tricyclic fused ring system [30] [32]. This extended ring system creates a more rigid molecular framework compared to the simpler benzofuran structure of Moracin A [32]. The additional ring fusion affects the electronic distribution and may contribute to different biological activity profiles [30].
Moracin L exhibits the molecular formula C19H16O5, incorporating an additional hydroxyl group compared to other family members [2]. This extra hydroxylation increases the hydrophilic character and may enhance antioxidant activity through additional hydrogen bonding capabilities [2]. The compound has been identified in various Morus species and shows distinct chromatographic behavior due to its increased polarity [2].
Moracin N incorporates a prenyl chain with molecular formula C19H18O4, distinguishing it from other family members through its specific prenylation pattern [18] [27]. The prenyl substitution occurs at position 5 of the benzofuran system, creating a unique substitution pattern that affects both physical properties and biological activity [27]. This compound has been isolated from various Morus species and shows characteristic spectroscopic properties [18].
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Moracin A | C16H14O5 | 286.28 | 4,6-dimethoxy benzofuran |
| Moracin C | C19H16O4 | 308.30 | Dimethyl substituted benzofuran |
| Moracin E | C19H16O4 | 308.30 | Prenylated benzofuran |
| Moracin G | C19H16O4 | 308.30 | Tricyclic fused ring system |
| Moracin L | C19H16O5 | 324.33 | Additional hydroxyl group |
| Moracin M | C14H10O4 | 242.23 | Simple 2-arylbenzofuran |
| Moracin N | C19H18O4 | 310.34 | Prenyl chain at position 5 |
| Moracin O | C19H18O5 | 326.34 | Prenyl + hydroxyl groups |
The structural relationships among moracin compounds reveal systematic variations in substitution patterns, prenylation sites, and functional group arrangements [17] [20]. These modifications create a library of related compounds with diverse biological activities while maintaining the essential benzofuran pharmacophore [20]. The comparison of these structures provides insights into structure-activity relationships and guides the development of synthetic analogs with enhanced properties [17].